molecular formula C24H18N2O3S B2683793 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol CAS No. 442571-99-5

2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol

Cat. No. B2683793
CAS RN: 442571-99-5
M. Wt: 414.48
InChI Key: PYDUUBMJRQJMDE-UHFFFAOYSA-N
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Description

2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol, also known as MBIT, is a synthetic compound that has been used in a variety of laboratory experiments. MBIT has been used in a number of scientific research applications, including as an inhibitor of cytochrome P450 enzymes, as a fluorescent probe, and as a potential therapeutic agent.

Scientific Research Applications

Photophysical Properties and Synthesis

  • Fluorescent Properties and Synthesis Techniques : Several studies focus on the synthesis and photophysical behavior of compounds similar to the query molecule. For instance, one study on ESIPT (Excited State Intramolecular Proton Transfer) inspired fluorescent compounds explored their photophysical behavior using UV-visible and fluorescence spectroscopy, highlighting their sensitivity to the micro-environment and potential in fluorescent applications (Phatangare et al., 2013). Such compounds exhibit large Stokes shifts and dual emission characteristics in non-polar solvents, indicating their applicability in fluorescence-based detection and imaging.

  • Antimicrobial Activity : Another area of application for similar compounds is in antimicrobial activity. A study synthesized fluorescent derivatives with antimicrobial properties against strains like Escherichia coli and Staphylococcus aureus. These compounds absorb and emit in specific UV-visible ranges, showing potential as antimicrobial agents with fluorescence-based detection capabilities (Phatangare et al., 2013).

Chemical Synthesis and Characterization

  • Synthetic Methodologies : Research on the synthesis of complex organic compounds often involves developing new synthetic routes or improving existing ones for better efficiency and yield. Studies have detailed the synthesis of compounds through methods like Petasis reaction, demonstrating the synthesis and structural analysis of alkylaminophenol compounds, which have shown potential biological activity due to their antioxidant properties (Ulaş, 2020).

  • Structural and Theoretical Studies : The structural characterization and theoretical studies of synthesized compounds provide insights into their stability, electronic, and photophysical properties. For instance, one study on the synthesis and comparative evaluation of antioxidant activity for derivatives of 2,6-diisobornylphenol highlights the importance of structural analysis in understanding the antioxidant properties of synthesized compounds (Buravlev et al., 2021).

properties

IUPAC Name

2-[[(1,1-dioxo-1,2-benzothiazol-3-yl)-naphthalen-1-ylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c27-22-14-5-2-9-18(22)16-26(21-13-7-10-17-8-1-3-11-19(17)21)24-20-12-4-6-15-23(20)30(28,29)25-24/h1-15,27H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDUUBMJRQJMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=CC=C3O)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol

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